
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is complex and varies depending on the specific application. In organic electronics, this compound acts as an electron donor, which can improve the performance of organic semiconductors. In biochemical assays, this compound acts as a fluorescent probe, which can be used to detect specific molecules or enzymes. In therapeutic applications, this compound acts as an inhibitor of specific enzymes and receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit specific enzymes and receptors, which can lead to changes in cellular signaling pathways. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the specific physiological effects of this compound are still being investigated.
实验室实验的优点和局限性
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which makes it suitable for use in organic electronics. Another advantage is its solubility in common organic solvents, which makes it easy to handle and use in various experiments. However, one limitation is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities. In addition, the potential toxicity of this compound is still being investigated, which can limit its use in certain applications.
未来方向
There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol. One direction is to investigate its potential as a therapeutic agent for the treatment of specific diseases. Another direction is to explore its potential as a fluorescent probe for the detection of specific molecules or enzymes. In addition, further studies are needed to investigate the toxicity and safety of this compound in various applications. Finally, there is a need for the development of new and more efficient synthesis methods for this compound to enable its widespread use in scientific research.
合成方法
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is synthesized through a multistep reaction process. The first step involves the synthesis of 3,6-dibromo-9H-carbazole, which is then used to synthesize 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanone. This intermediate product is then reduced to yield this compound. The synthesis process is complex and requires careful handling of reagents and reaction conditions to obtain a high yield and purity of the final product.
科学研究应用
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has been studied for its potential applications in scientific research. This compound has shown promising results in the field of organic electronics due to its high thermal stability, good solubility, and electron-donating properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays. In addition, this compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
属性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Br2N2O/c25-17-7-9-23-20(12-17)21-13-18(26)8-10-24(21)28(23)15-19(29)14-27-11-3-5-16-4-1-2-6-22(16)27/h1-2,4,6-10,12-13,19,29H,3,5,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXKKCOJQDHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)
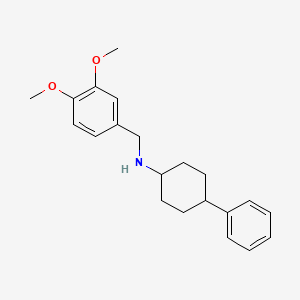
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
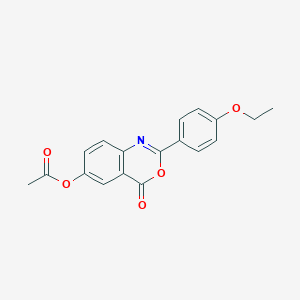
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

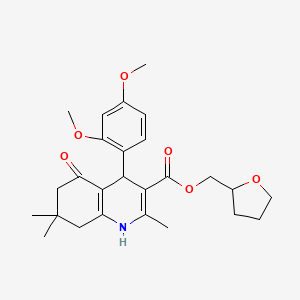
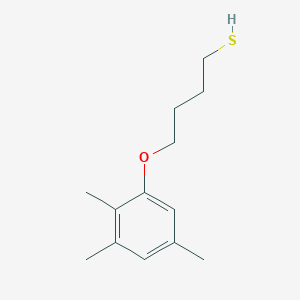
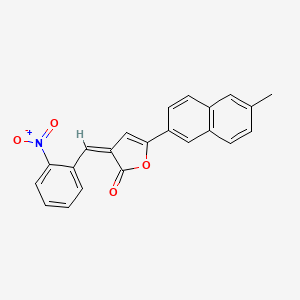
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)